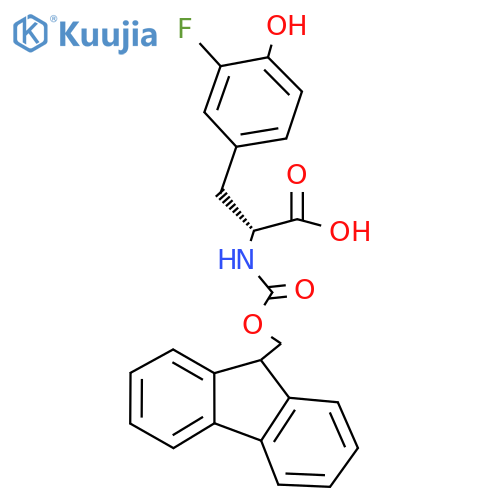Cas no 1270300-80-5 (Fmoc-3-fluoro-D-tyrosine)

Fmoc-3-fluoro-D-tyrosine structure
商品名:Fmoc-3-fluoro-D-tyrosine
CAS番号:1270300-80-5
MF:C24H20FNO5
メガワット:421.418
CID:4743042
Fmoc-3-fluoro-D-tyrosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB597221-5g |
Fmoc-3-fluoro-D-tyrosine; . |
1270300-80-5 | 5g |
€1155.70 | 2024-07-19 | ||
| abcr | AB597221-1g |
Fmoc-3-fluoro-D-tyrosine; . |
1270300-80-5 | 1g |
€369.80 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579208-1g |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
1270300-80-5 | 98% | 1g |
¥4860.00 | 2024-08-09 | |
| Chemenu | CM421914-500mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 95%+ | 500mg |
$432 | 2024-08-02 | |
| 1PlusChem | 1P01JN6S-250mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 250mg |
$178.00 | 2024-07-09 | |
| 1PlusChem | 1P01JN6S-500mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 500mg |
$256.00 | 2024-07-09 | |
| 1PlusChem | 1P01JN6S-1g |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 1g |
$378.00 | 2024-07-09 | |
| Aaron | AR01JNF4-1g |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 1g |
$439.00 | 2025-02-11 | |
| Chemenu | CM421914-250mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 95%+ | 250mg |
$290 | 2024-08-02 | |
| Chemenu | CM421914-1g |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 95%+ | 1g |
$652 | 2024-08-02 |
Fmoc-3-fluoro-D-tyrosine 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1270300-80-5 (Fmoc-3-fluoro-D-tyrosine) 関連製品
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1270300-80-5)Fmoc-3-fluoro-D-tyrosine

清らかである:99%
はかる:1g
価格 ($):450